molecular formula C7H5BrFN3 B13539042 1-(Azidomethyl)-4-bromo-2-fluorobenzene

1-(Azidomethyl)-4-bromo-2-fluorobenzene

Cat. No.: B13539042
M. Wt: 230.04 g/mol
InChI Key: PLEZGHVRLOYFRD-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-bromo-2-fluorobenzene is an organic compound characterized by the presence of azide, bromine, and fluorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene can be synthesized through a multi-step process:

    Bromination: The starting material, 2-fluorotoluene, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-fluorotoluene.

    Azidation: The bromomethyl group is then converted to an azidomethyl group using sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the general approach involves optimizing the above synthetic routes for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The bromine substituent allows for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Copper(I) catalysts and alkyne reagents under mild conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Coupling Reactions: Palladium catalysts with appropriate ligands in the presence of bases like potassium carbonate.

Major Products:

    Triazoles: From azide-alkyne cycloaddition.

    Amines: From reduction of the azide group.

    Biaryl Compounds: From cross-coupling reactions.

Scientific Research Applications

1-(Azidomethyl)-4-bromo-2-fluorobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via click chemistry and cross-coupling reactions.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Potential use in drug discovery for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The compound’s reactivity is primarily driven by the azide and bromine substituents:

    Azide Group: Participates in cycloaddition reactions, forming stable triazole rings. This is facilitated by the electron-withdrawing nature of the fluorine and bromine atoms, which activate the azide group.

    Bromine Atom: Acts as a leaving group in nucleophilic substitution and cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Comparison with Similar Compounds

    1-(Azidomethyl)-2-fluorobenzene: Lacks the bromine substituent, resulting in different reactivity and applications.

    4-Bromo-2-fluorobenzyl azide: Similar structure but with variations in the position of the azide group.

    1-(Azidomethyl)-4-chloro-2-fluorobenzene:

Uniqueness: 1-(Azidomethyl)-4-bromo-2-fluorobenzene is unique due to the combination of azide, bromine, and fluorine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

1-(azidomethyl)-4-bromo-2-fluorobenzene

InChI

InChI=1S/C7H5BrFN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2

InChI Key

PLEZGHVRLOYFRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CN=[N+]=[N-]

Origin of Product

United States

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